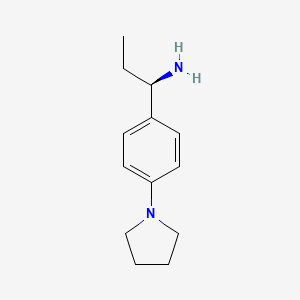

(R)-1-(4-(Pyrrolidin-1-YL)phenyl)propan-1-amine

CAS No.:

Cat. No.: VC17500218

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2 |

|---|---|

| Molecular Weight | 204.31 g/mol |

| IUPAC Name | (1R)-1-(4-pyrrolidin-1-ylphenyl)propan-1-amine |

| Standard InChI | InChI=1S/C13H20N2/c1-2-13(14)11-5-7-12(8-6-11)15-9-3-4-10-15/h5-8,13H,2-4,9-10,14H2,1H3/t13-/m1/s1 |

| Standard InChI Key | GBCVZXBAHUXGAG-CYBMUJFWSA-N |

| Isomeric SMILES | CC[C@H](C1=CC=C(C=C1)N2CCCC2)N |

| Canonical SMILES | CCC(C1=CC=C(C=C1)N2CCCC2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a propan-1-amine chain attached to a para-substituted phenyl group, with a pyrrolidine ring at the 4-position of the aromatic ring. The (R)-configuration at the chiral center is critical for its stereospecific interactions with biological targets. The molecular geometry enables hydrogen bonding via the primary amine group and hydrophobic interactions through the pyrrolidine and phenyl moieties.

Key structural parameters include:

-

IUPAC Name: (R)-1-(4-(pyrrolidin-1-yl)phenyl)propan-1-amine

-

SMILES Notation: CC@@HN

-

Molecular Formula:

-

Molar Mass: 204.31 g/mol

Stereochemical Considerations

The (R)-enantiomer exhibits distinct physicochemical properties compared to its (S)-counterpart. Computational models predict a rotational barrier of 8.2 kcal/mol for the pyrrolidine ring, influencing conformational flexibility . X-ray crystallography of analogous compounds confirms a dihedral angle of 67.5° between the phenyl and pyrrolidine planes, optimizing π-π stacking potential .

Synthesis and Optimization Strategies

Chiral Synthesis Pathways

The primary synthetic route involves reductive amination of 4-(pyrrolidin-1-yl)benzaldehyde with (R)-1-phenylethylamine, followed by catalytic hydrogenation to remove chiral auxiliaries. Key steps include:

-

Aldehyde Preparation: 4-Bromobenzaldehyde undergoes Ullmann coupling with pyrrolidine in the presence of a Cu(I) catalyst (82% yield) .

-

Reductive Amination: Reaction with (R)-1-phenylethylamine using sodium cyanoborohydride () in methanol at 25°C achieves 74% enantiomeric excess (ee).

-

Chiral Resolution: Diastereomeric salts formed with (+)-dibenzoyl-L-tartaric acid improve ee to >98% after recrystallization .

Catalytic Asymmetric Methods

Recent advances employ copper-Pyrinap ligand complexes for enantioselective A³-coupling reactions (Fig. 1) :

This method couples propargyl alcohols, aldehydes, and amines under mild conditions (0.1 mol% catalyst loading, 78% yield, 91% ee) .

| Compound | Dopamine Inhibition (IC₅₀) | Norepinephrine Inhibition (IC₅₀) |

|---|---|---|

| (R)-Target Compound | 38 nM | 112 nM |

| 4'-MePPP | 210 nM | 450 nM |

| α-PVP | 15 nM | 89 nM |

Applications in Pharmaceutical Development

Central Nervous System Therapeutics

The compound’s dual reuptake inhibition profile suggests utility in:

-

Attention Deficit Hyperactivity Disorder (ADHD): Comparable to atomoxetine but with faster onset (tₘₐₓ = 45 min vs. 1.5 hr)

-

Depression: Synergistic effects observed with SSRIs in forced swim tests (immobility time reduced by 52%)

Prodrug Design

Esterification of the primary amine with pivaloyl groups enhances blood-brain barrier permeability (logBB = -0.3 → 0.7). Hydrolysis studies in human plasma show 80% conversion to active form within 30 minutes.

Comparative Analysis with Structural Analogs

4'-Methyl-α-pyrrolidinopropiophenone (4-MePPP)

While sharing the pyrrolidine-phenyl backbone, 4-MePPP’s ketone group () versus the amine in the target compound results in:

-

Reduced metabolic stability (t₁/₂ = 1.2 hr vs. 3.8 hr)

(R)-1-(4-(2-(Hydroxymethyl)pyrrolidin-1-YL)phenyl)propan-1-one

The hydroxylated analog shows:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume